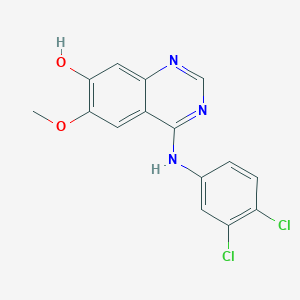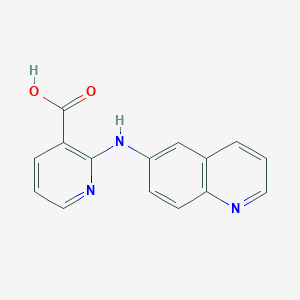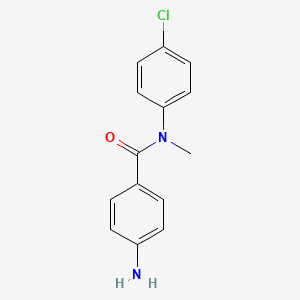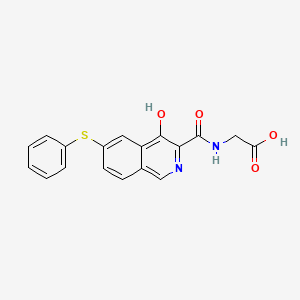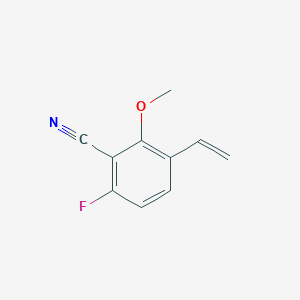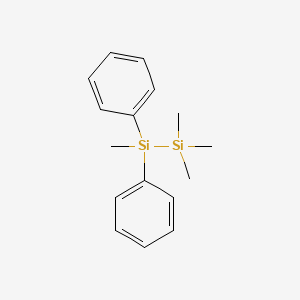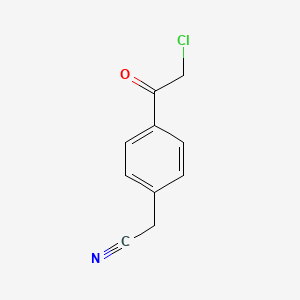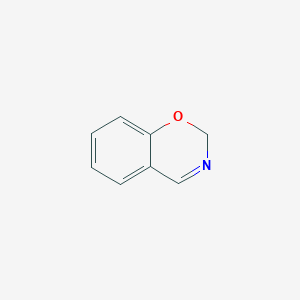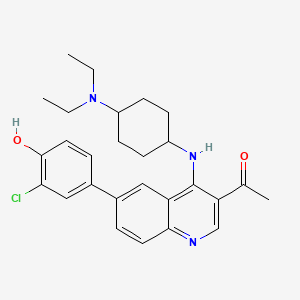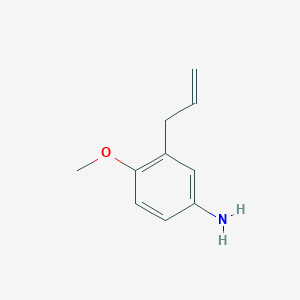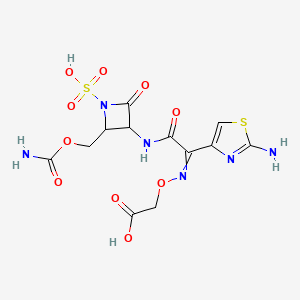
Carumonam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics. This resistance makes this compound particularly effective against Gram-negative bacteria . It was first introduced by Takeda in Japan and has since been recognized for its unique properties and applications in combating bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The process typically starts with the preparation of a thiazole derivative, which is then coupled with an azetidinone derivative. The key steps include:
- Formation of the thiazole ring.
- Coupling with an azetidinone derivative to form the beta-lactam ring.
- Introduction of the sulfonic acid group to enhance solubility and activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for the formation of the beta-lactam ring.
- Purification steps such as crystallization and chromatography to isolate the final product.
- Quality control measures to ensure the antibiotic meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Modified this compound derivatives with altered side chains.
Aplicaciones Científicas De Investigación
Carumonam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell morphology and growth.
Medicine: Employed in the treatment of infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control laboratories
Mecanismo De Acción
Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar beta-lactamase resistance but different spectrum of activity.
Ceftibuten: A cephalosporin antibiotic with a similar mechanism of action but a broader spectrum of activity
This compound stands out for its specific activity against Gram-negative bacteria and its stability against beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Propiedades
Fórmula molecular |
C12H14N6O10S2 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26) |
Clave InChI |
UIMOJFJSJSIGLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
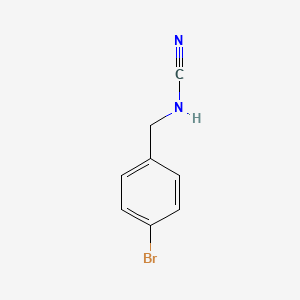
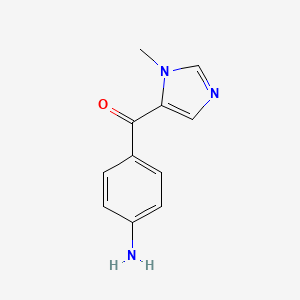
![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)

